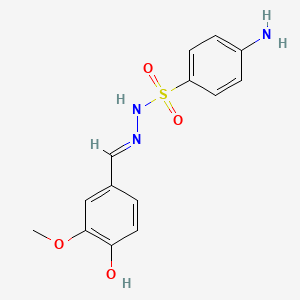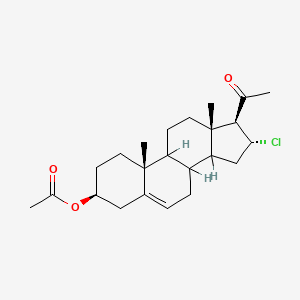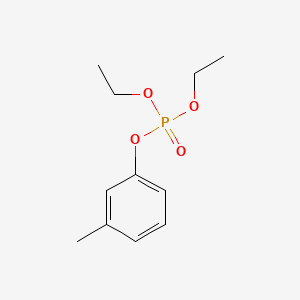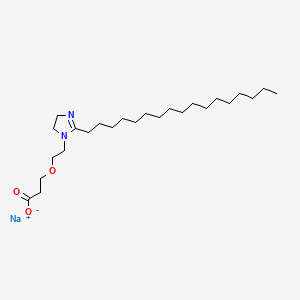![molecular formula C20H28N2 B12680824 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline CAS No. 93859-43-9](/img/structure/B12680824.png)
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of an aniline group substituted with amino and methyl groups, along with two isopropyl groups. It is a derivative of aniline and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-m-toluidine and 2,6-diisopropylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 4-amino-m-toluidine with 2,6-diisopropylaniline through a series of steps, including amination and methylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylene(2,6-diisopropylaniline)(2-methylaniline): This compound shares structural similarities with 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline and is used in similar applications.
4,4’,4’'-Tris[phenyl(m-tolyl)amino]triphenylamine: Another similar compound with applications in organic electronics and materials science.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
93859-43-9 |
|---|---|
Fórmula molecular |
C20H28N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C20H28N2/c1-12(2)17-10-16(11-18(13(3)4)20(17)22)9-15-6-7-19(21)14(5)8-15/h6-8,10-13H,9,21-22H2,1-5H3 |
Clave InChI |
DTXLOWXPXZWHMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)

